![molecular formula C12H19ClN4O B5490887 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-propylpiperazine](/img/structure/B5490887.png)
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-propylpiperazine
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Overview
Description
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-propylpiperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CPP, and it has been widely studied for its biological and physiological effects. In
Mechanism of Action
CPP acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to the NMDA receptor. By blocking the NMDA receptor, CPP can alter the activity of the CNS and provide insights into the underlying mechanisms of various neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that CPP can inhibit the release of glutamate and other neurotransmitters, which can modulate the activity of the CNS. In vivo studies have shown that CPP can improve learning and memory processes, reduce anxiety, and provide neuroprotection against various neurological disorders.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments, including its high potency, selectivity, and stability. However, CPP also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Future Directions
There are several future directions for the use of CPP in scientific research. One possible direction is to explore the potential therapeutic applications of CPP for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate the potential use of CPP as a tool to study the underlying mechanisms of synaptic plasticity and learning and memory processes in the CNS.
Conclusion:
In conclusion, 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-propylpiperazine, or CPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPP acts as a selective antagonist of the NMDA receptor and can modulate the activity of the CNS, providing insights into the underlying mechanisms of various neurological disorders. CPP has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of CPP involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride with 4-propylpiperazine in the presence of a base. The reaction results in the formation of CPP as a white solid with a melting point of 130-132°C. The purity of CPP can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
CPP has been widely used in scientific research as a tool to study the central nervous system (CNS). CPP acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CPP can modulate the activity of the CNS and provide insights into the underlying mechanisms of various neurological disorders.
properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-(4-propylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O/c1-3-4-16-5-7-17(8-6-16)12(18)11-10(13)9-14-15(11)2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVFERHDIUAEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(C=NN2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49717684 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-chloro-1-methyl-1H-pyrazol-5-yl)(4-propylpiperazin-1-yl)methanone |
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